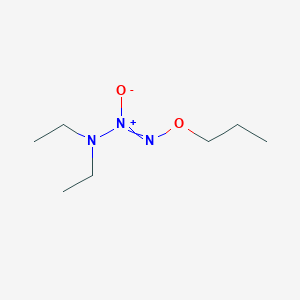

Diethylamino-oxido-propoxyiminoazanium

Description

Diethylamino-oxido-propoxyiminoazanium (CAS No. 112753-64-7) is a triazene derivative with the molecular formula C₇H₁₇N₃O₂ and a molecular weight of 175.23 g/mol . Its systematic IUPAC name is 1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide, and it is characterized by a unique structural arrangement featuring a propoxy group, diethylamino substituents, and an oxidized triazene backbone. Key physicochemical properties include:

- Hydrogen bond donors: 0

- Hydrogen bond acceptors: 4

- Rotatable bonds: 6

- Topological polar surface area: ~52.3 Ų

Properties

CAS No. |

112753-64-7 |

|---|---|

Molecular Formula |

C7H17N3O2 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

diethylamino-oxido-propoxyiminoazanium |

InChI |

InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3 |

InChI Key |

SRMGPOJFLKZFES-UHFFFAOYSA-N |

SMILES |

CCCON=[N+](N(CC)CC)[O-] |

Canonical SMILES |

CCCON=[N+](N(CC)CC)[O-] |

Synonyms |

1-Propoxy-3,3-diethyltriazene 2-oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Triazene Derivatives

Diethylamino-oxido-propoxyiminoazanium belongs to the triazene family, which includes compounds with a N=N–N backbone. Comparatively, simpler triazenes like 1-phenyltriazene lack the propoxy and diethylamino-oxido groups, resulting in lower molecular weights (~135 g/mol) and fewer rotatable bonds (3 vs. 6).

Functional Analogues: Diphenylamine Derivatives

Evidence from diphenylamine analogs (e.g., tofenamic acid , thyroxine , and triiodothyronine ) highlights shared functional motifs, such as aromatic rings and ether linkages (Supplemental Figure 1, ). However, key distinctions include:

- Tofenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, enabling hydrogen bonding (2 donors, 3 acceptors) and higher polarity (polar surface area ~63.6 Ų).

- Thyroxine/Triiodothyronine: Iodinated hormones with amino acid backbones, featuring multiple hydrogen bond donors (≥3) and acceptors (≥6), critical for receptor binding.

In contrast, this compound’s lack of ionizable groups (e.g., carboxylic acids or amines) limits its hydrogen-bonding capacity, suggesting divergent applications compared to these bioactive molecules .

Azetidinyl and Thiazolyl Derivatives

Compounds like (Z)-2-[...]azetidinyl-carbamoyl acids () share complex heterocyclic frameworks but differ in their functionalization. For example, ethyl esters with azetidinyl-sulfo groups (e.g., Ethyl (Z)-2-[...]propionate) exhibit sulfonic acid moieties, enhancing solubility and ionic character—a feature absent in this compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The oxidized triazene group in this compound may confer stability under acidic conditions, unlike non-oxidized triazenes, which are prone to decomposition .

- Synthetic Utility : Its six rotatable bonds and moderate polarity suggest utility as a flexible linker in coordination chemistry or polymer design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.